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Compound of Interest

Compound Name: Boc-Pro-OMe

Cat. No.: B558221

This guide provides a comprehensive overview of the spectroscopic data for N-tert-
butoxycarbonyl-L-proline methyl ester (Boc-Pro-OMe), a key building block in peptide
synthesis and drug development. The following sections detail its characterization by Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), including detailed experimental protocols for data acquisition. This document is intended
for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-Pro-OMe.

Table 1: *H NMR Spectroscopic Data for Boc-Pro-OMe in CDCls

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.32-4.20 m 1H a-CH
3.72 S 3H OCHs
3.58 - 3.37 m 2H 0-CH:2
2.28-2.12 m 2H -CH2
1.87-1.82 m 2H y-CH:2
1.41 s 9H C(CHs)s
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Table 2: 13C NMR Spectroscopic Data for Boc-Pro-OMe in CDCIs[1]

Chemical Shift (8) ppm Assighment
173.8 CO-OCHs
154.4 CO-OtBu
79.8 C(CHs)3

59.1 a-CH

51.9 OCHs

46.3 0-CH:2

30.9 B-CH:

28.3 C(CHs)3

23.7 y-CH:

Table 3: IR Spectroscopic Data for Boc-Pro-OMe

Wavenumber (cm~?) Functional Group Assignment
~2975 C-H stretch (alkane)

~1745 C=0 stretch (ester)

~1695 C=0 stretch (carbamate)

~1400 C-H bend (alkane)

~1160 C-O stretch (ester/carbamate)

Note: The IR data is based on typical values for Boc-protected amino acid esters. Specific
values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data for Boc-Pro-OMe[2]
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Parameter Value
Molecular Formula C11H19NOa
Molecular Weight 229.27 g/mol
Exact Mass 229.1314 u

174 [M-tBu+H]*, 130 [M-Boc+H]*, 70 [Proline

Major Fragments (m/z) iminium ion*

Note: The fragmentation pattern is a prediction based on the common fragmentation of Boc-
protected amino esters.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 10-20 mg of Boc-Pro-OMe in 0.6-0.7 mL of deuterated chloroform
(CDCls).

o Transfer the solution to a clean, dry 5 mm NMR tube.

o For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be
added as an internal standard (& = 0.00 ppm).

e 1H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.
o Acquisition Parameters:
» Number of scans: 16-64

» Relaxation delay: 1.0 s
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s Pulse width: 30°

» Acquisition time: ~3-4 s

» Spectral width: -2 to 12 ppm

o Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum manually.

Apply a baseline correction.

Integrate all signals.

Reference the spectrum to the TMS signal at 0.00 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 100 MHz or higher field NMR spectrometer.

o Acquisition Parameters:

= Number of scans: 1024 or more, depending on sample concentration.

» Relaxation delay: 2.0 s

= Pulse width: 30°

= Acquisition time: ~1-2 s

= Spectral width: 0 to 200 ppm

» Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

o Data Processing:

= Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
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» Phase correct the spectrum.

= Apply a baseline correction.

» Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.[1]
2.2. Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid/Oil):[3]

o

Place a small drop of Boc-Pro-OMe onto a clean, dry salt plate (e.g., NaCl or KBr).

[¢]

Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of
the liquid between the plates.

Ensure there are no air bubbles in the film.

[¢]

[¢]

Mount the plates in the sample holder of the FTIR spectrometer.

o Data Acquisition:

o Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Acquisition Parameters:

= Scan range: 4000-400 cm~1

= Number of scans: 16-32

» Resolution: 4 cm—!

o Data Processing:

» Collect a background spectrum of the empty salt plates.

s Collect the sample spectrum.

» The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.
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» Perform a baseline correction if necessary.
2.3. Mass Spectrometry (MS)
o Sample Preparation (Electrospray lonization - ESI):

o Prepare a stock solution of Boc-Pro-OMe in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution with the same solvent to a final concentration of 1-10 pg/mL.

o A small amount of an acid, such as formic acid (0.1%), can be added to the final solution
to promote protonation for positive ion mode analysis.

» Data Acquisition (ESI-MS):

o Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a
quadrupole, time-of-flight, or ion trap analyzer).

o lonization Mode: Positive ion mode is typically used for this compound.
o Instrument Parameters:
» Capillary voltage: 3-5 kV

» Nebulizing gas (e.g., nitrogen) flow rate and temperature should be optimized for the
specific instrument.

= Scan range: m/z 50-500
o Data Processing:

» The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of
the detected ions.

» |dentify the molecular ion peak ((M+H]*, [M+Na]*, etc.) to confirm the molecular weight.

» Analyze the fragmentation pattern to gain structural information.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like Boc-Pro-OMe.
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Caption: Workflow for Spectroscopic Analysis of Boc-Pro-OMe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.mdpi.com/2673-401X/3/1/3
https://www.biosynth.com/p/FB28953/59936-29-7-n-boc-l-proline-methyl-ester
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b558221#spectroscopic-data-for-boc-pro-ome-nmr-ir-mass-spec
https://www.benchchem.com/product/b558221#spectroscopic-data-for-boc-pro-ome-nmr-ir-mass-spec
https://www.benchchem.com/product/b558221#spectroscopic-data-for-boc-pro-ome-nmr-ir-mass-spec
https://www.benchchem.com/product/b558221#spectroscopic-data-for-boc-pro-ome-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

